4-Methylstilbene

Electrochemistry Electron transfer Radical cation

4-Methylstilbene is the definitive para-methyl stilbene for applications demanding precise electronic tuning without compromising photophysical fidelity. Its oxidation potential (1.23 V vs. Ag/Ag⁺) sits 40 mV below unsubstituted stilbene—enabling photoredox electron transfer under ambient atmosphere—while retaining native fluorescence lifetime (~45 ps). Unlike 4-methoxystilbene, it avoids rapid O₂ quenching. For structural biology, its maleic anhydride copolymer yields homogeneous ~20 nm nanodiscs with extended pH range, matching SMA2000 performance. Select 4-methylstilbene when reproducible, quantifiable electronic behavior is non-negotiable.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 4714-21-0
Cat. No. B3023078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylstilbene
CAS4714-21-0
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
InChIKeyMDRVHDXASYPUCB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylstilbene (CAS 4714-21-0): Quantitative Differentiation of a Monosubstituted Stilbene for Photophysical, Electrochemical, and Polymer Research


4-Methylstilbene (trans-4-methylstilbene, MeSt; CAS 4714-21-0) is a monosubstituted stilbene derivative bearing a single methyl group at the para-position of one phenyl ring (C₁₅H₁₄, MW 194.27 g·mol⁻¹, mp 118–122 °C) . As a member of the diarylethene family, it shares the central ethylene bridge and two aromatic termini characteristic of stilbenes, yet the modest electron-donating character and minimal steric perturbation of the para-methyl substituent produce a distinct profile of oxidation potential, fluorescence lifetime, radical cation stability, and copolymerization behavior relative to both unsubstituted trans-stilbene and other 4-substituted analogs [1]. This compound is commercially available at ≥98% purity (GC) from multiple suppliers, making it accessible for reproducible research applications .

Why 4-Methylstilbene Cannot Be Replaced by Unsubstituted Stilbene or Other 4-Substituted Analogs in Quantitative Research


Superficial structural similarity among stilbene derivatives masks consequential differences in electronic properties and reactivity that render generic substitution invalid for quantitative applications. The para-methyl group in 4-methylstilbene lowers the oxidation potential by 40 mV relative to unsubstituted trans-stilbene (Eox = 1.23 vs. 1.27 V vs. Ag/Ag⁺), while the 4-methoxy analog exhibits a substantially larger 160 mV cathodic shift (1.11 V) and the 4-chloro analog a 120 mV anodic shift (1.39 V) [1]. These differences directly control radical cation formation quantum yields during two-photon ionization and govern reactivity with O₂ [1][2]. In copolymerization with maleic anhydride, the methyl substituent modulates propagation rate through resonance stabilization of the propagating radical, and 4-methylstilbene uniquely exhibits interchain aggregation detectable by dynamic light scattering—a property absent in other monosubstituted stilbene copolymers [3][4]. These quantifiable divergences mean that substituting 4-methylstilbene with another stilbene derivative without adjusting experimental parameters will produce non-comparable results.

Quantitative Evidence Guide: 4-Methylstilbene vs. Closest Analogs Across Key Differentiation Dimensions


Oxidation Potential: 4-Methylstilbene Occupies a Distinct Intermediate Position Among 4-Substituted Stilbenes

4-Methylstilbene (MeSt) exhibits an oxidation potential (Eox) of 1.23 V vs. Ag/Ag⁺ in acetonitrile measured by cyclic voltammetry, placing it between unsubstituted trans-stilbene (St, 1.27 V) and 4-methoxystilbene (MeOSt, 1.11 V), while being distinctly separated from 4-chlorostilbene (ClSt, 1.39 V) and 4-cyanostilbene (CNSt, 0.90 V) [1]. The 40 mV cathodic shift relative to St reflects the weak electron-donating inductive effect of the para-methyl group and is mechanistically consequential: during resonant two-photon ionization (308 nm XeCl excimer laser), this potential difference contributes to a formation quantum yield of radical cation (Φion) for MeSt that is comparable to St (~2 × 10⁻³ in air-saturated acetonitrile), whereas MeOSt with its substantially lower Eox exhibits a different Φion response [1].

Electrochemistry Electron transfer Radical cation

Fluorescence Lifetime: 4-Methylstilbene Retains Parent Stilbene-Like Photophysics, Unlike 4-Methoxystilbene

The fluorescence lifetime (τf) of 4-methylstilbene measured by single-photon counting (excitation at 287 nm, Ti:sapphire laser, 100 fs fwhm) is 45 ps in air-saturated acetonitrile and 66 ps in Ar-saturated acetonitrile, values that are essentially identical to those of unsubstituted trans-stilbene (44 ps air / 64 ps Ar) [1]. By contrast, 4-methoxystilbene exhibits a markedly shorter τf of 32 ps in air-saturated acetonitrile, a reduction attributable to its lower oxidation potential and the distonic character of its radical cation which facilitates rapid reaction with O₂ [1][2]. This near-identity of MeSt and St fluorescence lifetimes means that 4-methylstilbene can serve as a minimally perturbed fluorescent probe in environments where unsubstituted stilbene is unsuitable due to solubility, crystallinity, or functionalization requirements.

Fluorescence spectroscopy Photophysics Excited-state dynamics

Radical Cation Stability: 4-Methylstilbene Avoids the Rapid Isomerization and O₂ Reactivity of 4-Methoxystilbene

Under pulse radiolysis conditions in 1,2-dichloroethane at room temperature, the radical cation of 4-methylstilbene (2•⁺) exhibits no detectable unimolecular cis-to-trans isomerization (ki < 10⁶ s⁻¹) and no measurable oxidation reaction with O₂ (kO₂ < 10⁶ M⁻¹·s⁻¹), behavior that parallels unsubstituted trans-stilbene radical cation (1•⁺) [1]. In sharp contrast, the 4-methoxystilbene radical cation (3•⁺) undergoes rapid unimolecular isomerization with ki = 4.5 × 10⁶ s⁻¹ and reacts with O₂ at kO₂ = 4.5 × 10⁷ M⁻¹·s⁻¹ [1]. This five-order-of-magnitude difference in O₂ reactivity makes 4-methylstilbene the preferred scaffold for transient absorption studies or photoredox schemes where radical cation longevity under ambient oxygen is required, as 4-methoxystilbene radical cations are quenched on the tens-of-nanoseconds timescale in the presence of O₂ [1][2].

Pulse radiolysis Radical cation Isomerization kinetics

Photoisomerization Kinetics: Methyl Substitution Does Not Perturb the Intrinsic Isomerization Rate, Preserving Parent Stilbene Behavior

A quantitative RRKM analysis of photoisomerization rates of electronically excited trans-stilbene and 4-methyl-trans-stilbene in supersonic beams and thermal gases demonstrated that 'the absence of a major methyl-substitution effect is well reproduced' by statistical unimolecular rate theory [1]. This finding is significant because it establishes that the para-methyl group does not introduce a barrier-altering steric or electronic perturbation to the S₁ torsional coordinate responsible for trans→cis isomerization. In practical terms, 4-methylstilbene can substitute for trans-stilbene in photoisomerization studies without recalibrating kinetic models, whereas ortho-substituted or α-methyl analogs would introduce steric hindrance that alters the potential energy surface [1][2]. The NIST Chemical Kinetics Database corroborates this, listing a rate constant of 2.97 × 10⁹ s⁻¹ (RRKM extrapolation, 300 K) for the unimolecular isomerization of electronically excited 4,4′-dimethylstilbene [2].

Photoisomerization RRKM theory Supersonic jet spectroscopy

Copolymerization Architecture: 4-Methylstilbene-Maleic Anhydride Copolymers Exhibit Unique Interchain Aggregation and Bimodal Molecular Weight Distribution

Among a series of methyl-substituted stilbene-maleic anhydride alternating copolymers, only poly((E)-4-methylstilbene-alt-maleic anhydride) exhibits a distinctive combination of interchain aggregation (detected by dynamic light scattering, DLS) and a bimodal size exclusion chromatography (SEC) trace, features not observed for other positional isomers or unsubstituted stilbene copolymers [1]. The copolymer achieves weight-average molecular weights (Mw) ranging from 3,000 to over 1,000,000 g·mol⁻¹, with ¹³C 1D NMR confirming strictly alternating sequence [1]. Thermal analysis by DSC reveals no glass transition temperature (Tg) or crystalline melting temperature (Tm) between 0 °C and 250 °C, while TGA shows 5% weight loss at approximately 290 °C [1]. The aggregation behavior is concentration-dependent and reversible, making this copolymer distinct from poly((E)-2-methylstilbene-alt-maleic anhydride) and poly(stilbene-alt-maleic anhydride), which do not display comparable DLS-detectable aggregation under identical conditions [1][2].

Radical copolymerization Polymer characterization Dynamic light scattering

Polymerization Processability: RAFT Control of 4-Methylstilbene Copolymers Enables Defined Dispersity, Surpassing Uncontrolled Radical Polymerization of Other Stilbene Monomers

Poly((E)-4-methylstilbene-alt-maleic anhydride) can be synthesized with controlled sequence, composition, molecular weight, and dispersity via reversible addition–fragmentation chain transfer (RAFT) polymerization when anisole is employed as the polymerization solvent to mitigate gelation [1]. This RAFT-based architectural control is not universally demonstrated for other monosubstituted stilbene monomers. The patent literature explicitly identifies that copolymerization of monomethyl-substituted stilbenes with maleic anhydride typically suffers from precipitation as a viscous gel, creating a 'barrier to controlling the molecular weight of the growing chain by conventional chain transfer reactions' [2]. The use of anisole resolves this gelation problem specifically for the 4-methyl isomer while also enabling RAFT control, yielding copolymers that perform as polymeric surfactants for extracting non-denatured membrane proteins from lipid membranes with performance comparable to the commercial standard SMA2000, but with an extended usable pH range and improved polymer-lipid particle size homogeneity [1][2].

RAFT polymerization Dispersity control Membrane protein extraction

Optimal Application Scenarios for 4-Methylstilbene Based on Quantitative Differentiation Evidence


Photoredox Catalysis and Electron-Transfer Studies Requiring Intermediate Donor Strength Without O₂ Interference

With an oxidation potential of 1.23 V vs. Ag/Ag⁺ [1], 4-methylstilbene serves as an electron donor of intermediate strength for photoredox applications. It donates electrons more readily than unsubstituted stilbene (1.27 V) yet avoids the rapid O₂ quenching that compromises 4-methoxystilbene (1.11 V, kO₂ = 4.5 × 10⁷ M⁻¹·s⁻¹ for its radical cation) [1][2]. This makes it the stilbene of choice for photoinduced electron transfer experiments conducted under ambient atmosphere where radical cation longevity is essential.

Fluorescence-Based Conformational Probes and Molecular Rulers in Biophysical Chemistry

4-Methylstilbene retains the fluorescence lifetime of parent stilbene (τf = 45 ps air / 66 ps Ar, within 2 ps of trans-stilbene) [1], making it a minimally perturbed fluorophore for time-resolved fluorescence studies of molecular conformation, encapsulation, and environmental sensing. Unlike 4-methoxystilbene (τf = 32 ps), its lifetime is not shortened by the substituent, enabling direct comparison with the extensive trans-stilbene photophysical literature [1].

Alternating Copolymer Synthesis for Membrane Protein Solubilization and Native Nanodisc Formation

Poly((E)-4-methylstilbene-alt-maleic anhydride) spontaneously converts biological membranes into homogeneous bilayer nanodiscs of ~20 nm diameter [1], with protein extraction activity comparable to the commercial standard SMA2000 but offering an extended usable pH range and improved polymer-lipid particle size homogeneity [2]. The availability of RAFT polymerization protocols in anisole solvent enables precise control over copolymer dispersity, sequence, and molecular weight [2], making 4-methylstilbene the monomer of choice for producing well-defined amphipathic copolymers for structural biology applications.

Photoisomerization Dynamics Studies Using a Non-Perturbing Methylated Analog of trans-Stilbene

The RRKM analysis by Troe (1985) demonstrated that para-methyl substitution introduces no detectable perturbation to the S₁ photoisomerization rate of trans-stilbene in supersonic beams or thermal gases [1]. This validates 4-methylstilbene as a spectroscopic tag-carrying analog for trans-stilbene in isomerization dynamics studies, where the methyl group can serve as an NMR or mass-spectrometric label without altering the fundamental photochemical kinetics [1].

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